Introduction: The Chroman-4-one Scaffold and the Significance of Halogenation
Introduction: The Chroman-4-one Scaffold and the Significance of Halogenation
An In-depth Technical Guide to 7-Bromo-8-fluorochroman-4-one (CAS 1092350-77-0)
This guide provides a comprehensive technical overview of 7-Bromo-8-fluorochroman-4-one, a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data on its properties, synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.
The chroman-4-one framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[1] This structural entity serves as a cornerstone for numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The versatility of the chroman-4-one core makes it a focal point for the development of novel therapeutic agents.[2]
7-Bromo-8-fluorochroman-4-one (CAS No. 1092350-77-0) is a synthetically derived chromanone distinguished by a specific di-halogenation pattern on its aromatic ring. The presence of a bromine atom at the 7-position and a fluorine atom at the 8-position modulates the molecule's electronic properties and steric profile.[3] This unique substitution is anticipated to influence its reactivity and biological interactions, making it a valuable building block for creating new chemical entities with tailored pharmacological profiles.[3] The carbonyl group at the 4-position further enhances its utility as an electrophilic center for subsequent chemical modifications.[3]
Physicochemical and Spectroscopic Profile
Precise physicochemical and spectroscopic data are fundamental for the effective utilization of any chemical compound in a research setting. The following tables summarize the known properties and predicted spectral data for 7-Bromo-8-fluorochroman-4-one.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1092350-77-0 | [4][5] |
| Molecular Formula | C₉H₆BrFO₂ | [4] |
| Molecular Weight | 245.05 g/mol | [4][6] |
| Appearance | Typically a yellow to orange solid | [3] |
| Purity | Commercially available at ≥95% | [4][7] |
| Storage | Sealed in a dry environment at room temperature | [4] |
| Boiling Point (Predicted) | 340.2 - 344.8 °C at 760 mmHg | [6][8] |
Table 2: Predicted Spectroscopic Data
Note: Experimental spectra should be acquired for definitive characterization. These predictions are based on the analysis of structurally related compounds.[9][10]
| Technique | Predicted Peaks and Rationale |
| ¹H NMR | δ 7.6-7.8 ppm (d): Aromatic proton at C5, deshielded by the adjacent carbonyl group. δ 7.0-7.2 ppm (d): Aromatic proton at C6. δ 4.6-4.8 ppm (t): Methylene protons at C2 (-O-CH₂-), adjacent to the heterocyclic oxygen. δ 2.8-3.0 ppm (t): Methylene protons at C3 (-CH₂-C=O), adjacent to the carbonyl group. |
| ¹³C NMR | δ ~190 ppm: Carbonyl carbon (C4). δ ~160 ppm: Aromatic carbon C8a (attached to oxygen). δ ~110-140 ppm: Aromatic carbons (C5, C6, C7, C8, C4a), with specific shifts influenced by halogen substituents. δ ~67 ppm: Methylene carbon C2 (-O-CH₂-). δ ~37 ppm: Methylene carbon C3 (-CH₂-C=O). |
| IR Spectroscopy | ~1680-1690 cm⁻¹: Strong, sharp absorbance characteristic of the conjugated ketone (C=O) stretch. ~1600 cm⁻¹ & ~1480 cm⁻¹: Absorbances for C=C stretching in the aromatic ring. ~1250 cm⁻¹: C-O stretching of the aryl ether. ~1000-1100 cm⁻¹: C-F stretching. |
| Mass Spectrometry | m/z ~244/246: Molecular ion peaks exhibiting the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺). |
Synthesis and Mechanism
The synthesis of substituted chroman-4-ones is well-documented, with intramolecular Friedel-Crafts reactions being a robust and common strategy.[11][12][13] This approach involves an initial acylation of a suitably substituted phenol followed by a Lewis acid-catalyzed cyclization to form the heterocyclic ring system.
Proposed Synthetic Pathway
A logical and efficient route to 7-Bromo-8-fluorochroman-4-one involves a one-pot Friedel-Crafts acylation and subsequent intramolecular cyclization starting from 2-bromo-3-fluorophenol and a three-carbon acylating agent, such as 3-chloropropionyl chloride or acrylic acid, in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[14]
Caption: Proposed synthesis workflow for 7-Bromo-8-fluorochroman-4-one.
The causality of this pathway is rooted in established reaction mechanisms. The strong acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich phenol ring via an electrophilic aromatic substitution (Friedel-Crafts acylation) to form an acylated phenol intermediate. The subsequent intramolecular cyclization, also acid-catalyzed, proceeds via a nucleophilic attack of the phenolic hydroxyl group onto the electrophilic carbon of the side chain, forming the chromanone ring.[13]
Experimental Protocol (Self-Validating System)
This protocol is a representative methodology based on established procedures for chromanone synthesis.[9] Researchers should perform their own optimization.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-3-fluorophenol (1.0 eq).
-
Reaction Initiation: Add polyphosphoric acid (PPA) (10-20x weight of phenol) or trifluoromethanesulfonic acid (5-10 eq) as the solvent and catalyst.[14] Begin vigorous stirring under a nitrogen atmosphere.
-
Acylation: Slowly add 3-chloropropionyl chloride (1.1-1.2 eq) dropwise to the mixture at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The self-validating nature of this step is the visual consumption of the starting phenol spot and the appearance of a new, lower Rf product spot on the TLC plate.
-
Workup: After completion (typically 2-4 hours), cool the reaction mixture and carefully pour it onto crushed ice with stirring. This step quenches the reaction and precipitates the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. The separation of distinct organic and aqueous layers validates the initial phase of extraction.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine. Monitor the pH of the aqueous washes to ensure complete neutralization.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 7-Bromo-8-fluorochroman-4-one. The purity of the final fractions should be confirmed by TLC.
Reactivity and Applications in Drug Discovery
The strategic placement of the bromine and fluorine atoms, combined with the reactive carbonyl group, makes 7-Bromo-8-fluorochroman-4-one a versatile intermediate for further molecular elaboration.
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